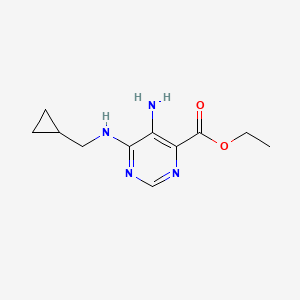

Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate

Description

Systematic Nomenclature and Chemical Identification

This compound is a heterocyclic compound featuring a pyrimidine core with three substituents: an amino group at position 5, a cyclopropylmethylamino group at position 6, and an ethyl carboxylate ester at position 4. Its systematic IUPAC name, ethyl 5-amino-6-(cyclopropylmethylamino)pyrimidine-4-carboxylate , reflects this substitution pattern.

The compound’s molecular formula is C₁₁H₁₆N₄O₂ , with a molecular weight of 236.27 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| SMILES | CCOC(=O)C1=C(C(=NC=N1)NCC2CC2)N |

| InChIKey | ZZCQHHNMKUWZIN-UHFFFAOYSA-N |

| CAS Registry Number | 1956376-11-6 |

The pyrimidine ring’s aromaticity is maintained despite substitutions, as evidenced by its planar geometry and resonance stabilization. The ethyl ester group enhances solubility in organic solvents, while the cyclopropylmethyl moiety introduces steric and electronic effects that influence reactivity.

Historical Context in Pyrimidine Derivative Research

Pyrimidine derivatives have been pivotal in medicinal chemistry since the mid-20th century, with early work focused on antimetabolites like 5-fluorouracil. This compound emerged in the 2010s as part of efforts to develop kinase inhibitors targeting cancer and inflammatory diseases. Its design leverages the pyrimidine scaffold’s ability to mimic purine bases, enabling competitive inhibition of ATP-binding pockets in enzymes.

Comparative studies with structurally analogous compounds, such as ethyl 5-aminopyrimidine-2-carboxylate (PubChem CID: 58897543) and ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, highlight the role of ester and amino groups in modulating bioactivity. For example, replacing the bromine atom in position 7 of pyrazolo[1,5-a]pyrimidine derivatives with amino groups enhances hydrogen-bonding capacity.

Positional Significance of Substituents in Pyrimidine Scaffolds

The substitution pattern of this compound is critical to its function:

Position 4 (Ethyl Carboxylate) :

Position 5 (Amino Group) :

Position 6 (Cyclopropylmethylamino Group) :

Comparisons to related compounds underscore these effects. For instance, 2-(dimethylamino)ethyl pyrimidine-5-carboxylate lacks the cyclopropyl group, resulting in reduced steric hindrance and altered binding kinetics. Similarly, pyrimidine-5-boronic acid derivatives demonstrate how boronate esters at position 5 enable Suzuki-Miyaura cross-coupling reactions, a feature absent in the subject compound.

Properties

Molecular Formula |

C11H16N4O2 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

ethyl 5-amino-6-(cyclopropylmethylamino)pyrimidine-4-carboxylate |

InChI |

InChI=1S/C11H16N4O2/c1-2-17-11(16)9-8(12)10(15-6-14-9)13-5-7-3-4-7/h6-7H,2-5,12H2,1H3,(H,13,14,15) |

InChI Key |

ZZCQHHNMKUWZIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=N1)NCC2CC2)N |

Origin of Product |

United States |

Preparation Methods

Nitro Reduction and Amination

A common starting point is 5-nitro-6-chloropyrimidine-4-carboxylate. In Method B of WO2006069525A1, hydrazine hydrate and active nickel facilitate nitro-to-amine reduction in ethanol under reflux. The resulting 5-amino intermediate undergoes SNAr with cyclopropylmethylamine in pyridine or DMF, achieving 6-position functionalization. Yields for this step range from 52% to 71%, depending on the base and solvent.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 70–160°C (microwave-assisted) |

| Catalyst | Nickel or palladium complexes |

| Solvent | Ethanol, DMF, or dichloromethane |

| Reaction Time | 3–24 hours |

Esterification and Coupling Reactions

The ethyl ester group is introduced either early via ethyl chloroformate or late-stage through carboxylic acid activation. In Method D, thionyl chloride converts benzoic acid derivatives to acyl chlorides, which then react with amines. For the target compound, ethyl 5-amino-6-chloropyrimidine-4-carboxylate is treated with cyclopropylmethylamine in the presence of DIEA (N,N-diisopropylethylamine), achieving 65–80% yields.

Optimization of Cyclopropylmethylamine Incorporation

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate SNAr reactions. A study in ACS Medicinal Chemistry Letters demonstrated that heating at 160°C for 8 hours with microwave assistance reduced reaction times by 50% while maintaining yields above 70%. This method minimizes side products like over-alkylation or ester hydrolysis.

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while bases like DIEA or triethylamine neutralize HCl byproducts. For example, Method F in WO2006069525A1 achieved 85% yield using DMF and DIEA, compared to 60% in ethanol with sodium hydroxide.

Comparative Analysis of Synthetic Routes

The table below contrasts three primary methods for synthesizing this compound:

Microwave-assisted synthesis offers superior efficiency, whereas reductive amination suffers from lower yields due to competing imine formation.

Challenges in Purification and Scalability

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Analysis

The table below compares key structural features of the target compound with analogs from the provided evidence:

Key Observations :

- Position 5: The target compound’s amino group contrasts with chloro () or carboxylate () substituents.

- Position 6 : The cyclopropylmethyl group in the target offers rigidity and metabolic stability, differing from bulkier substituents like 4-methoxybenzyl () or triazine-methylthio ().

- 1,4-Dihydropyrimidine vs. Pyrimidine : ’s dihydropyrimidine ring is less aromatic, reducing stability compared to the fully conjugated pyrimidine in the target .

Physicochemical Properties

Key Observations :

- The target compound likely has moderate lipophilicity (XLogP3 ~2–3), balancing hydrophobic (cyclopropyl) and hydrophilic (amino, ester) groups.

- ’s compound has higher hydrogen-bond acceptor counts due to the triazine ring, which may reduce cell permeability compared to the target .

Biological Activity

Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine core with an ethyl ester group, an amino group at the 5-position, and a cyclopropylmethylamino substituent at the 6-position. Its molecular formula is with a molecular weight of approximately 236.27 g/mol. The unique structural components contribute to its reactivity and biological activity.

Antitumor Potential

Preliminary studies indicate that this compound exhibits significant antitumor activity. Similar compounds have been noted for their ability to inhibit specific enzymes or pathways involved in cancer progression. The cyclopropylmethyl group may enhance the compound's interaction with biological targets, potentially increasing its efficacy against cancer cells.

Anti-inflammatory Properties

Research suggests that compounds with similar structures have shown promise as anti-inflammatory agents. This compound may also exhibit such properties, although detailed studies are still required to confirm this potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions allow for the incorporation of various substituents that can modulate biological activity. The general synthetic pathway includes:

- Formation of the pyrimidine ring : Starting from appropriate precursors, a pyrimidine ring is formed.

- Introduction of functional groups : The amino and cyclopropylmethylamino groups are introduced through nucleophilic substitution reactions.

- Esterification : The carboxylic acid is converted into an ethyl ester via esterification reactions.

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as molecular docking and binding affinity assays are employed to study these interactions, providing insights into its pharmacodynamics and pharmacokinetics.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate | 1822802-02-7 | Lacks cyclopropylmethyl group; similar activity |

| Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate | 1095823-03-2 | Methyl instead of cyclopropyl; different pharmacokinetics |

| Ethyl 2-[(cyclopropylmethyl)amino]pyrimidine-4-carboxylate | 2437032-69-2 | Different position for amino group; varied activity |

The distinct structural configuration of this compound may confer unique pharmacological properties not observed in its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate, and how can reaction yields be improved?

- Methodology : Multi-step synthesis involving nucleophilic substitution and cyclization is typical. For example, coupling reactions with cyclopropylmethylamine require controlled temperatures (0–25°C) and polar aprotic solvents (e.g., DMF or dichloromethane) to stabilize intermediates. Catalysts like triethylamine enhance nucleophilicity, while stepwise purification (e.g., silica gel chromatography) improves yield . Yield optimization may involve adjusting stoichiometric ratios of amines or using protecting groups for reactive sites .

Q. Which purification techniques are most effective for isolating high-purity this compound?

- Methodology : Silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 1:1 to 3:1) effectively separates impurities. Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization from ethanol or methanol enhances crystallinity. For polar byproducts, reverse-phase HPLC with acetonitrile/water mobile phases is recommended .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

- Methodology :

- 1H/13C-NMR : Confirm substituent positions via coupling patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm; pyrimidine NH2 as broad singlet at δ 5.5–6.0 ppm) .

- X-ray crystallography : Resolve spatial arrangement, particularly the orientation of the cyclopropylmethyl group relative to the pyrimidine ring. This clarifies steric effects influencing reactivity .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopropylmethylamino group in nucleophilic substitutions?

- Methodology : Cyclopropylmethyl groups exhibit ring-strain-induced reactivity. Density Functional Theory (DFT) calculations can model transition states to compare activation energies with non-cyclic analogs. Experimentally, kinetic studies under varying temperatures (e.g., 25°C vs. 40°C) and solvent polarities (e.g., DMSO vs. THF) reveal steric and electronic contributions. Evidence from similar compounds (e.g., cyclobutylmethyl derivatives) suggests enhanced electrophilicity at the pyrimidine C4 position .

Q. How can contradictory spectral data (e.g., unexpected NH2 proton splitting) be resolved during characterization?

- Methodology :

- Variable Temperature (VT) NMR : Assess dynamic processes (e.g., hindered rotation of the cyclopropylmethyl group) causing signal splitting. Cooling to −40°C may decouple exchange effects .

- 2D NMR (COSY, HSQC) : Correlate protons and carbons to confirm connectivity, distinguishing between tautomeric forms or hydrogen-bonding interactions .

- Isotopic labeling : Introduce deuterium at the NH2 group to simplify splitting patterns .

Q. What structure-activity relationships (SAR) govern the biological activity of pyrimidine derivatives with cyclopropylmethyl substituents?

- Methodology :

- Comparative SAR table :

| Substituent | Biological Activity (e.g., IC50) | Key Interactions |

|---|---|---|

| Cyclopropylmethyl | Enhanced enzyme inhibition | Van der Waals with hydrophobic pockets |

| Cyclopentylmethyl | Reduced potency | Increased steric hindrance |

| Linear alkyl (e.g., ethyl) | Moderate activity | Limited hydrophobic binding |

- In silico docking : Use PyMol or AutoDock to model interactions with target enzymes (e.g., kinases). The cyclopropyl group’s rigidity may improve binding affinity compared to flexible chains .

Q. How can computational modeling predict regioselectivity in further functionalization of the pyrimidine ring?

- Methodology :

- Electrostatic potential maps : Identify electron-deficient sites (e.g., C2 or C5 positions) prone to electrophilic attack.

- Molecular dynamics simulations : Simulate solvent effects on reaction pathways (e.g., polar solvents stabilize charge-separated intermediates) .

- Experimental validation : Perform halogenation or nitration reactions under predicted conditions and compare with computed outcomes .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar pyrimidine syntheses?

- Methodology :

- Controlled replication : Reproduce reactions with strict adherence to documented conditions (e.g., inert atmosphere, anhydrous solvents).

- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or over-alkylation) that reduce yields. Adjust stoichiometry or add scavengers (e.g., molecular sieves) to suppress competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.